Fmoc-His(Clt)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

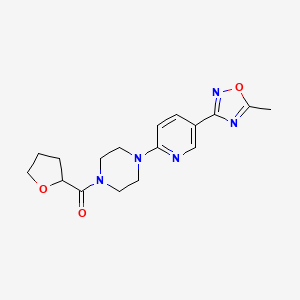

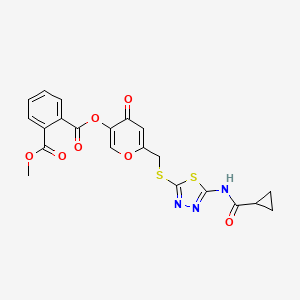

“Fmoc-His(Clt)-OH” is a useful derivative for the convergent synthesis of peptides due to the enhanced stability of the Clt group compared to the Trt group to mildly acidic reagents . It gives approximately a third less racemization when compared to Fmoc-His(Trt)-OH during slow coupling reactions .

Synthesis Analysis

“Fmoc-His(Clt)-OH” is used in the synthesis of peptides. The Clt group provides enhanced stability compared to the Trt group in mildly acidic reagents . This makes it a valuable tool in peptide synthesis, particularly in the convergent synthesis of peptides .Molecular Structure Analysis

The molecular formula of “Fmoc-His(Clt)-OH” is C40H32ClN3O4 . It has a molecular weight of 654.15 g/mol . The InChI key is SYGADBVEKBWUKO-QNGWXLTQSA-N .Chemical Reactions Analysis

“Fmoc-His(Clt)-OH” is used in Fmoc solid-phase peptide synthesis (SPPS). It gives approximately a third less racemization when compared to Fmoc-His(Trt)-OH during slow coupling reactions .Physical And Chemical Properties Analysis

“Fmoc-His(Clt)-OH” is a powder that is used in Fmoc solid-phase peptide synthesis . It has a molecular weight of 654.1 g/mol . The storage temperature is 15-25°C .科学的研究の応用

Self-Supporting Hydrogels

Fmoc-modified amino acids have been used to create self-supporting hydrogels . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They can be used as drug delivery systems and diagnostic tools for imaging .

Tissue Engineering

The hydrogels created from Fmoc-modified amino acids can be used in tissue engineering . For instance, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Cell Cultivation

Fmoc-modified amino acids and short peptides show distinct potential for applications related to cell cultivation . They can provide a physiologically relevant environment for in vitro experiments .

Bio-Templating

Fmoc-modified amino acids can be used in bio-templating . This involves using biological materials as templates for the synthesis and assembly of more complex structures .

Optical Applications

Fmoc-modified amino acids have potential optical applications . This could involve using these materials in the creation of optical devices or systems .

Drug Delivery

As mentioned earlier, the hydrogels created from Fmoc-modified amino acids can be used in drug delivery . They can be designed to release drugs in a controlled manner, improving the effectiveness of the treatment .

Catalytic Applications

Fmoc-modified amino acids have potential catalytic applications . This could involve using these materials as catalysts in various chemical reactions .

Therapeutic and Antibiotic Properties

Fmoc-modified amino acids show potential for applications due to their therapeutic and antibiotic properties . This could involve using these materials in the treatment of various diseases .

作用機序

Safety and Hazards

将来の方向性

While specific future directions for “Fmoc-His(Clt)-OH” are not mentioned in the retrieved sources, the ongoing advancements in peptide synthesis and the growing demand for synthetic peptides in medicinal chemistry and pharmacology suggest that “Fmoc-His(Clt)-OH” will continue to be a valuable tool in these fields .

特性

IUPAC Name |

(2S)-3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H32ClN3O4/c41-36-22-12-11-21-35(36)40(27-13-3-1-4-14-27,28-15-5-2-6-16-28)44-24-29(42-26-44)23-37(38(45)46)43-39(47)48-25-34-32-19-9-7-17-30(32)31-18-8-10-20-33(31)34/h1-22,24,26,34,37H,23,25H2,(H,43,47)(H,45,46)/t37-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGADBVEKBWUKO-QNGWXLTQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-His(Clt)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide](/img/structure/B2504781.png)

![5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2504782.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluorophenyl)acetamide](/img/structure/B2504784.png)

![3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2504792.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2504793.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2504796.png)